molecular formula C22H25F3N2O3 B11502859 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione

Cat. No.: B11502859
M. Wt: 422.4 g/mol
InChI Key: GZDHCFDEVNVDPC-UHFFFAOYSA-N
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Description

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a trifluoromethoxy group, and a cyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further functionalized to introduce the trifluoromethoxy group and the butylidene side chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the cyclohexane-1,3-dione structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the cyclohexane-1,3-dione can produce cyclohexanol derivatives.

Scientific Research Applications

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclohexane-1,3-dione structure can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety but lacks the trifluoromethoxy group and the cyclohexane-1,3-dione structure.

    2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione: Contains the cyclohexane-1,3-dione structure but lacks the indole and trifluoromethoxy groups.

    Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the indole and cyclohexane-1,3-dione structures.

Uniqueness

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione is unique due to the combination of its indole moiety, trifluoromethoxy group, and cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H25F3N2O3

Molecular Weight

422.4 g/mol

IUPAC Name

3-hydroxy-2-[N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-C-propylcarbonimidoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C22H25F3N2O3/c1-3-5-18(21-19(28)6-4-7-20(21)29)26-11-10-15-13(2)27-17-9-8-14(12-16(15)17)30-22(23,24)25/h8-9,12,27-28H,3-7,10-11H2,1-2H3

InChI Key

GZDHCFDEVNVDPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CCCC3=O)O

Origin of Product

United States

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